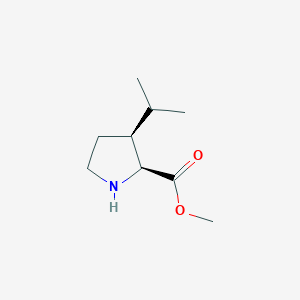![molecular formula C8H7N3O B12859115 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is a heterocyclic compound featuring a triazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with acetic anhydride to form the intermediate, which then undergoes cyclization with hydrazine hydrate to yield the triazole ring. The reaction conditions often require heating under reflux and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in dichloromethane.
Major Products
Oxidation: Corresponding oxides of the triazole-pyridine compound.
Reduction: Reduced triazole-pyridine derivatives.
Substitution: Halogenated triazole-pyridine compounds.
Wissenschaftliche Forschungsanwendungen
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in anticancer and antimicrobial research.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation, leading to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one: Similar structure but with a pyrimidine ring instead of pyridine.
1-([1,2,4]Triazolo[1,5-a]pyrazin-6-yl)ethan-1-one: Contains a pyrazine ring, offering different electronic properties.
Uniqueness
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C8H7N3O |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-2-3-8-9-5-10-11(8)4-7/h2-5H,1H3 |
InChI-Schlüssel |
FKXXOPQZJXHSFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN2C(=NC=N2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


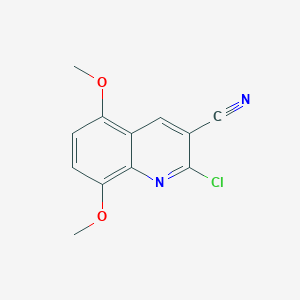

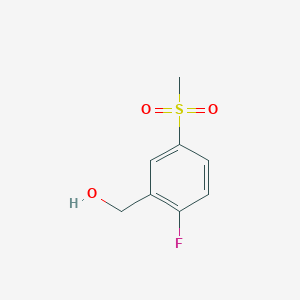
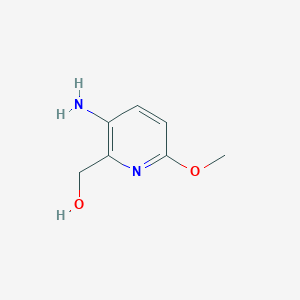
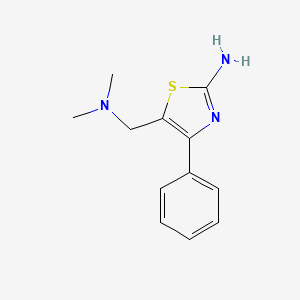


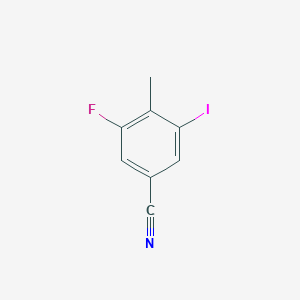
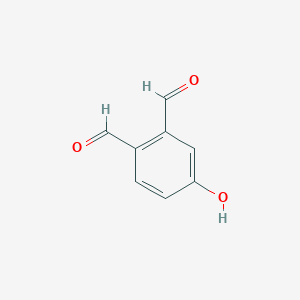
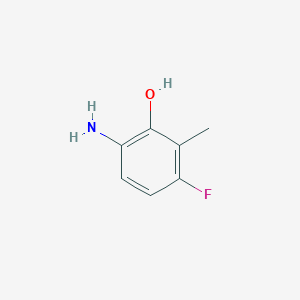
![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)

